![molecular formula C11H19NO4 B558453 Boc-D-Pro-Ome CAS No. 73323-65-6](/img/structure/B558453.png)
Boc-D-Pro-Ome
Overview
Description
Boc-D-Pro-Ome, also known as N-Boc-D-proline methyl ester, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 229.28 .
Synthesis Analysis
While specific synthesis methods for Boc-D-Pro-Ome were not found in the search results, a related compound, D-proline-incorporated wainunuamide, was synthesized using solution phase peptide technique with TBTU [O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate] as the coupling reagent and triethylamine as the base .Molecular Structure Analysis
The molecular formula of Boc-D-Pro-Ome is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
Boc-D-Pro-Ome has a boiling point of 288.6±33.0 °C and a density of 1.120±0.06 g/cm3 . It is stored at 2-8°C in a sealed, dry environment . It is soluble in DMSO .Scientific Research Applications
Bioactive Gold(I) Complexes with 4-Mercaptoproline Derivatives : A study presented gold(I) bioconjugates bearing non-proteinogenic amino acid 4-mercaptoproline species as bioorganic ligands, including the synthesis of Boc-Pro(SH)-OMe. These complexes displayed excellent cytotoxic activity against various tumor human cell lines, suggesting their potential as anticancer agents (Gutiérrez et al., 2016).
Electrochemical Cyclization of Dipeptides to Form Bicyclic Peptidomimetics : This research synthesized highly constrained bicyclic dipeptides from Boc-(S)-serine-(S)-proline-OMe and Boc-(R,S)-α-methylserine-(S)-proline-OMe. The resultant compounds have potential applications in solid-phase peptide synthesis methodologies (Słomczyńska et al., 1996).
Structural Studies of β-Turn-Containing Peptide Catalysts for Atroposelective Bromination : This study involved a β-turn-containing tetra-peptide, Boc-Dmaa-D-Pro-Acpc-Leu-NMe2, used as a catalyst in the atroposelective bromination of 3-arylquinazolin-4(3H)-ones. The research provided insights into the structure-activity relationships of these catalysts (Metrano et al., 2016).
Design of Peptide Hairpins : A study focused on the design of beta-hairpin structures in synthetic nonapeptides, including Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe, revealing key insights into peptide folding and conformation (Rai et al., 2006).
Characterization of Water Wires Inside Hydrophobic Tubular Peptide Structures : This research characterized a one-dimensional wire of water molecules within a hydrophobic channel in the peptide Boc-(D)Pro-Aib-Leu-Aib-Val-OMe. The findings have implications in understanding water and proton transport in membranes and nanotubes (Raghavender et al., 2009).
Structure-Based Understanding of Ligand Affinity Using Human Thrombin : This study investigated compounds containing the thrombin-directed peptide D-Phe-ProboroArg-OH, including Boc-D-Phe-Pro-Arg-OMe, to understand ligand affinity in thrombin, contributing to structure-based drug design (Nienaber et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361581 | |
Record name | Boc-D-Pro-Ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Pro-Ome | |
CAS RN |
73323-65-6 | |
Record name | Boc-D-Pro-Ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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